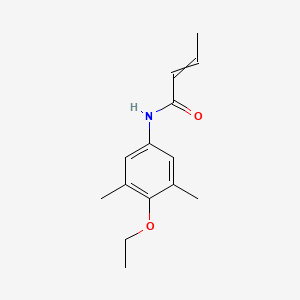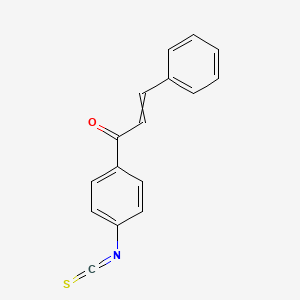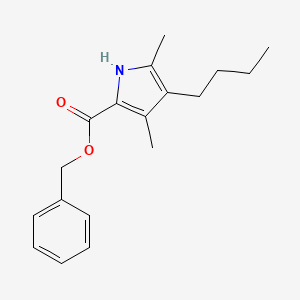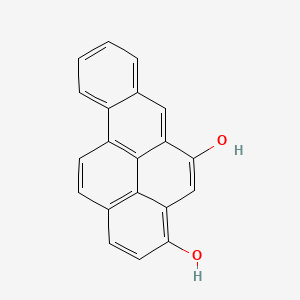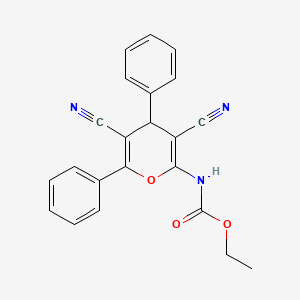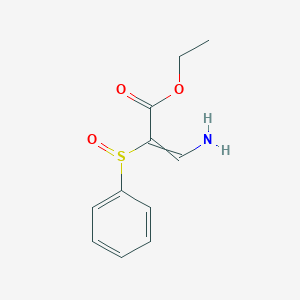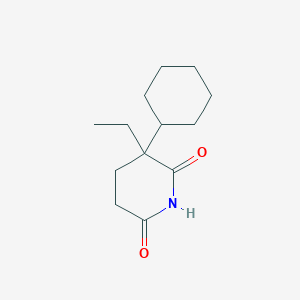
3-Cyclohexyl-3-ethylpiperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexyl-3-ethylpiperidine-2,6-dione is a chemical compound with the molecular formula C13H21NO2. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom.
Métodos De Preparación
The synthesis of 3-Cyclohexyl-3-ethylpiperidine-2,6-dione typically involves the reaction of cyclohexylamine with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires heating to facilitate the formation of the piperidine ring. Industrial production methods may involve more advanced techniques and optimizations to increase yield and purity .
Análisis De Reacciones Químicas
3-Cyclohexyl-3-ethylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Cyclohexyl-3-ethylpiperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Cyclohexyl-3-ethylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
3-Cyclohexyl-3-ethylpiperidine-2,6-dione can be compared with other similar compounds, such as:
Thalidomide: Known for its immunomodulatory properties, thalidomide has a similar piperidine ring structure but differs in its functional groups and overall activity.
Lenalidomide: Another immunomodulatory drug, lenalidomide, shares structural similarities but has distinct pharmacological effects.
Cycloheximide: This compound is a potent inhibitor of protein synthesis and has a similar piperidine ring structure.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.
Propiedades
Número CAS |
90355-75-2 |
|---|---|
Fórmula molecular |
C13H21NO2 |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
3-cyclohexyl-3-ethylpiperidine-2,6-dione |
InChI |
InChI=1S/C13H21NO2/c1-2-13(10-6-4-3-5-7-10)9-8-11(15)14-12(13)16/h10H,2-9H2,1H3,(H,14,15,16) |
Clave InChI |
VXTALULDRCCQRN-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCC(=O)NC1=O)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane](/img/structure/B14347397.png)
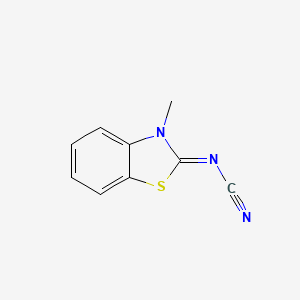
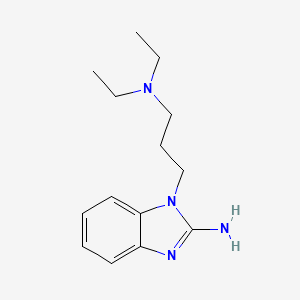
![Dipropyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14347416.png)
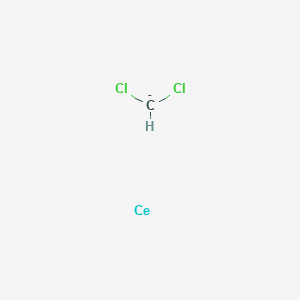

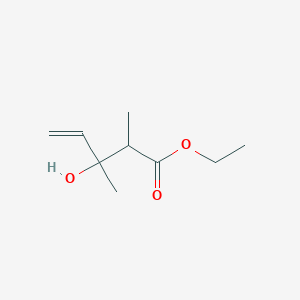
![1-[1-(3-Azidophenyl)cyclohexyl]piperidine](/img/structure/B14347440.png)
